molecular formula C9H9FN2O3 B1344722 N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide CAS No. 633327-49-8

N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide

Cat. No. B1344722
M. Wt: 212.18 g/mol
InChI Key: BTNOAOHDOCQLOG-UHFFFAOYSA-N
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Description

“N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” is an organic chemical compound with the linear formula C9H9FN2O3 . It has a molecular weight of 212.18 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved the use of anilines dissolved in dichloromethane under argon atmosphere. Then, acetic anhydride was added dropwise and the reaction was stirred at room temperature until complete consumption of anilines .


Molecular Structure Analysis

The molecular structure of “N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a phenyl ring . The fluorine atom is oriented towards the base of the furan ring, stabilized by a non-traditional intramolecular CH∙∙∙F bond .

Scientific Research Applications

Solvatochromism and Molecular Interaction Studies

N-(4-Methyl-2-nitrophenyl)acetamide has been examined for its solvatochromic properties, focusing on the effect of a bifurcate hydrogen bond on its infrared spectrum and dipole moment in various solvents. These studies have implications for understanding solvent effects on molecular properties and could provide insights applicable to similar compounds like N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. The research highlighted how equilibrium between specifically and non-specifically solvated molecules could be affected by temperature, phase state, and the protophilic properties of the medium, showcasing the complex interplay between molecular structure and environmental factors (Krivoruchka et al., 2004).

Photochemical Reactions

Another study explored the photoreactions of flutamide, a compound structurally related to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, under different solvent conditions, demonstrating how solvent type can significantly influence the pathways and products of photo-induced reactions. This research contributes to our understanding of how specific structural features can affect the stability and reactivity of chemical compounds under light exposure, which is crucial for designing materials and drugs with desired photostability or photoactivity characteristics (Watanabe et al., 2015).

Crystal Structure Analysis

The study of 2-Chloro-N-(3-methylphenyl)acetamide's crystal structure provides insights into the conformational preferences of acetamide derivatives, including those similar to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. By understanding the hydrogen bonding and molecular conformations, researchers can predict the physical and chemical properties of related compounds, aiding in the development of new materials with tailored properties (Gowda et al., 2007).

Synthesis and Biological Activity

The synthesis and evaluation of derivatives similar to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, such as those incorporating the 1,2,4-triazine motif, have been reported. These compounds exhibit antibacterial properties, highlighting the potential of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide and its analogs in the development of new antimicrobial agents. Such studies underscore the importance of exploring the biological activities of synthetic compounds for identifying new therapeutic agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNOAOHDOCQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630223
Record name N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide

CAS RN

633327-49-8
Record name N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633327-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.01 g of N-(5-fluoro-2-methyl-phenyl)-acetamide in 30 mL of concentrated sulfuric acid was added dropwise 2.74 g of 70% nitric acid (d=1.42) while keeping the inner temperature at 3° C. After stirring for 40 minutes at this temperature, the reaction solution was poured dropwise into ice water under stirring. After collecting the precipitated powder by filtration, the powder was dissolved in 100 mL of ethyl acetate, washed successively with saturated aqueous sodium hydrogen carbonate (twice) and saturated brine. After drying over anhydrous magnesium sulfate, the solvent was evaporated. The residue was crystallized from ethanol, to afford 3.68 g of the title compound as yellow needle crystals.
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Synthesis routes and methods II

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